

Spectroscopic Profile of 3-Ethyl-3,4-dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3,4-dimethylhexane**

Cat. No.: **B12646069**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the branched alkane, **3-Ethyl-3,4-dimethylhexane**. Due to the absence of readily available experimental spectra for this specific compound, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for obtaining such spectra are also provided.

Core Compound Data

Property	Value
Chemical Formula	C ₁₀ H ₂₂
Molecular Weight	142.28 g/mol
IUPAC Name	3-Ethyl-3,4-dimethylhexane
CAS Number	52897-06-0

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Ethyl-3,4-dimethylhexane**. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar branched alkanes.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[\[1\]](#) The ^1H NMR spectrum of **3-Ethyl-3,4-dimethylhexane** is expected to be complex due to significant signal overlap, a common feature in saturated aliphatic hydrocarbons where protons exist in very similar electronic environments.[\[2\]](#)

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
CH_3 (C1)	~ 0.9	Triplet
CH_2 (C2)	~ 1.2 - 1.4	Multiplet
CH_3 (on C3)	~ 0.8 - 1.0	Singlet/Doublet
CH (C4)	~ 1.3 - 1.6	Multiplet
CH_3 (on C4)	~ 0.8 - 1.0	Doublet
CH_2 (C5)	~ 1.1 - 1.3	Multiplet
CH_3 (C6)	~ 0.9	Triplet
CH_2 (ethyl on C3)	~ 1.2 - 1.4	Quartet
CH_3 (ethyl on C3)	~ 0.8 - 1.0	Triplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **3-Ethyl-3,4-dimethylhexane** is expected to show distinct signals for each unique carbon atom in the upfield region, characteristic of saturated aliphatic carbons.[\[3\]](#)

Assignment	Predicted Chemical Shift (δ , ppm)
C1	~ 14
C2	~ 25 - 35
C3	~ 35 - 45 (Quaternary)
C4	~ 30 - 40 (Methine)
C5	~ 20 - 30
C6	~ 14
CH ₃ (on C3)	~ 15 - 25
CH ₃ (on C4)	~ 10 - 20
CH ₂ (ethyl on C3)	~ 20 - 30
CH ₃ (ethyl on C3)	~ 5 - 15

Table 3: Predicted IR Spectroscopic Data

The infrared spectrum of alkanes is primarily characterized by C-H stretching and bending vibrations.^[4]

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H Stretch	2850 - 3000	Strong
C-H Bend (Scissoring)	1450 - 1470	Medium
C-H Bend (Methyl Rock)	1370 - 1380	Medium

Table 4: Predicted Mass Spectrometry Data

In mass spectrometry, alkanes undergo fragmentation through the cleavage of C-C bonds, producing a series of alkyl carbocations. The relative height of the molecular ion peak decreases as the degree of branching increases.^[5] The fragmentation of **3-Ethyl-3,4-dimethylhexane** is expected to favor the formation of more stable, substituted carbocations.

m/z	Predicted Fragment
142	$[M]^+$ (Molecular Ion)
127	$[M-CH_3]^+$
113	$[M-C_2H_5]^+$
99	$[M-C_3H_7]^+$
85	$[M-C_4H_9]^+$
71	$[M-C_5H_{11}]^+$
57	$[C_4H_9]^+$ (likely base peak)
43	$[C_3H_7]^+$
29	$[C_2H_5]^+$

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-20 mg of the sample for 1H NMR and 20-50 mg for ^{13}C NMR.[6]
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$ for nonpolar compounds).[6]
 - Ensure complete dissolution by gentle vortexing or sonication.[6]
 - Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[6]

- Wipe the outside of the NMR tube with a lint-free tissue and ethanol.[6]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[6]
 - Tune the probe to the desired nucleus (^1H or ^{13}C).[6]
 - Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and initiate data collection.[6] For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

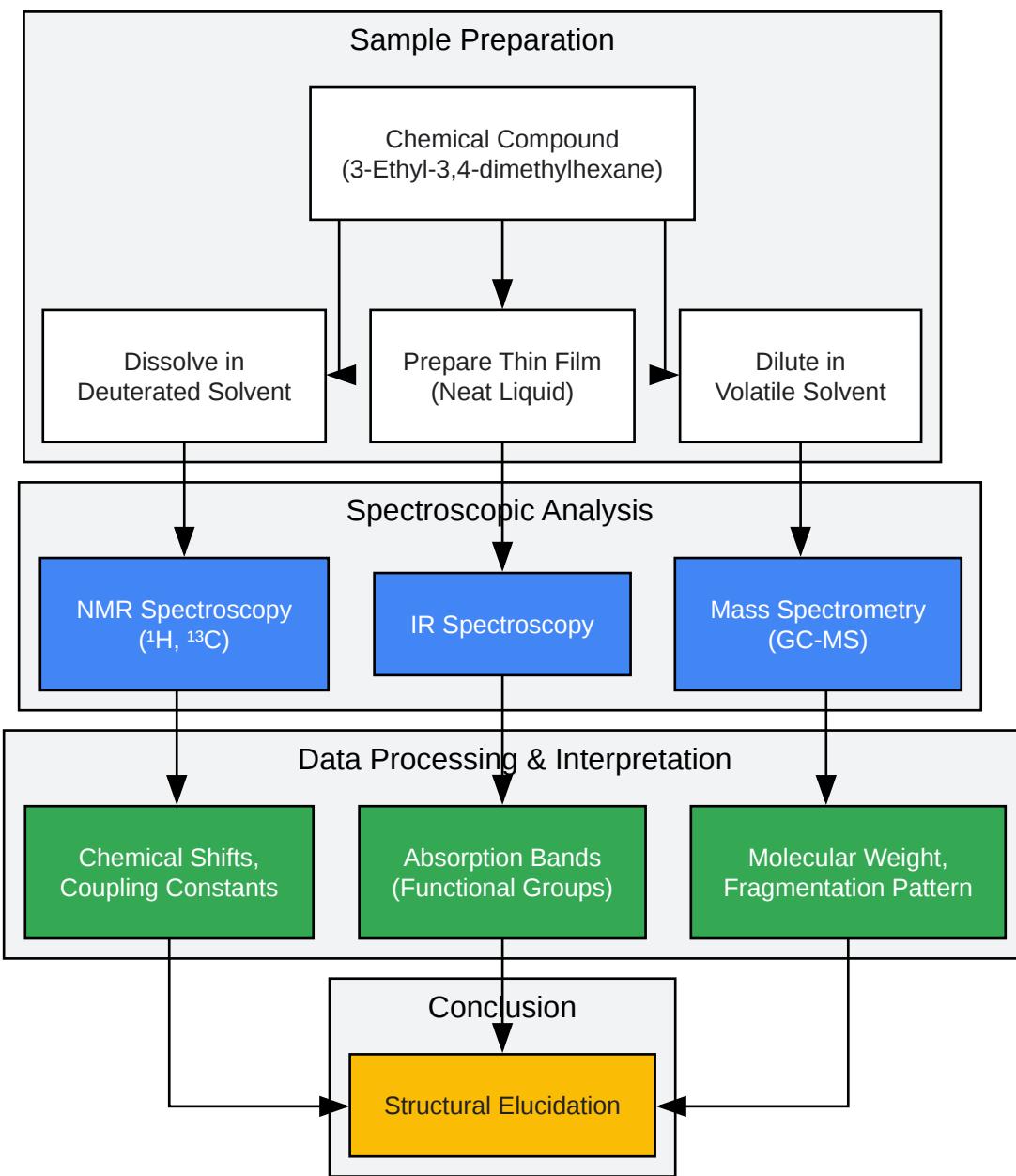
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

- Sample Preparation:
 - For liquid samples like **3-Ethyl-3,4-dimethylhexane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the prepared sample in the FTIR spectrometer.
 - Acquire the sample spectrum over a typical range of 4000 to 400 cm^{-1} .
 - The instrument's software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like alkanes.

- Sample Preparation:
 - Prepare a dilute solution of the sample in a volatile, non-polar solvent such as hexane.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution.
 - Carrier Gas: Use helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 200°C) to ensure separation of components.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for alkanes.[7]
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).[8]
 - Detector: Records the abundance of each ion.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. youtube.com [youtube.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-3,4-dimethylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12646069#spectroscopic-data-for-3-ethyl-3-4-dimethylhexane-nmr-ir-ms\]](https://www.benchchem.com/product/b12646069#spectroscopic-data-for-3-ethyl-3-4-dimethylhexane-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com